molecular formula C20H30O3 B14316640 Methyl 11-(4-ethenylphenoxy)undecanoate CAS No. 109023-44-1

Methyl 11-(4-ethenylphenoxy)undecanoate

Cat. No.: B14316640
CAS No.: 109023-44-1
M. Wt: 318.4 g/mol
InChI Key: CINQSBWCAKPLNP-UHFFFAOYSA-N
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Description

Methyl 11-(4-ethenylphenoxy)undecanoate is an organic compound with the molecular formula C20H30O3 It is a derivative of undecanoic acid, featuring a phenoxy group substituted with an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 11-(4-ethenylphenoxy)undecanoate typically involves the esterification of 11-(4-ethenylphenoxy)undecanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and simplifying the purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(4-ethenylphenoxy)undecanoate can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially if activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Strong nucleophiles (e.g., sodium methoxide) under basic conditions.

Major Products

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Substituted phenoxy derivatives

Scientific Research Applications

Methyl 11-(4-ethenylphenoxy)undecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 11-(4-ethenylphenoxy)undecanoate largely depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can interact with biological targets. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 11-(4-ethenylphenoxy)undecanoic acid
  • Methyl 11-(4-hydroxyphenoxy)undecanoate
  • Methyl 11-(4-methoxyphenoxy)undecanoate

Uniqueness

Methyl 11-(4-ethenylphenoxy)undecanoate is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for further functionalization compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Properties

CAS No.

109023-44-1

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

methyl 11-(4-ethenylphenoxy)undecanoate

InChI

InChI=1S/C20H30O3/c1-3-18-13-15-19(16-14-18)23-17-11-9-7-5-4-6-8-10-12-20(21)22-2/h3,13-16H,1,4-12,17H2,2H3

InChI Key

CINQSBWCAKPLNP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCOC1=CC=C(C=C1)C=C

Origin of Product

United States

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